molecular formula C12H11Cl2N5O2 B3012617 N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 241146-88-3

N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B3012617
CAS RN: 241146-88-3
M. Wt: 328.15
InChI Key: JOZCTMCANLLRRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of amides with other reagents to form new structures. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can exist in equilibrium with other cyclic structures . Similarly, the synthesis of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide involves the reaction of N-[(trimethylsilyl)methyl]amine with acid chlorides . These examples suggest that the synthesis of N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide could involve the reaction of an amine with an appropriate acid chloride or similar reagent to introduce the triazole ring and dichlorobenzyl components.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . Quantum chemical calculations, such as DFT, can also be used to predict the structure and behavior of molecules . These techniques could be applied to N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

The related compounds exhibit reactivity towards hydrolysis and alcoholysis, leading to the formation of silanols and other silanes . This suggests that N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may also undergo similar reactions under appropriate conditions, potentially leading to the cleavage of certain bonds and the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be studied using spectroscopic methods such as NMR and FTIR . These techniques provide information on the functional groups present and the compound's behavior in different environments. The properties of N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, such as solubility, melting point, and reactivity, could be inferred based on the behavior of structurally similar compounds.

Scientific Research Applications

  • Synthesis Methods :

    • The compound and its analogs are synthesized using different chemical reactions. For instance, the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives has been achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. These compounds are characterized using spectroscopic methods like 1H NMR and IR spectroscopy, and their purity is assessed using thin-layer chromatography (Panchal & Patel, 2011).
  • Structural Variations and Compound Libraries :

    • Research also focuses on creating libraries of structurally varied compounds for biological evaluation. For example, a novel heterocyclic library of substitute N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide was synthesized, characterized, and tested for antimicrobial activity against bacteria and fungi (Pandya & Joshi, 2021).
  • Biological Evaluation :

    • Some of the synthesized compounds have been evaluated for their biological activities. For instance, certain analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibitory activity against cancer cell lines and antimicrobial activities, demonstrating the potential pharmaceutical applications of these compounds (Kumar et al., 2019).

properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N5O2/c13-10-2-1-9(3-11(10)14)5-21-18-7-16-12(20)4-19-8-15-6-17-19/h1-3,6-8H,4-5H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZCTMCANLLRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CNC(=O)CN2C=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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